BenchChemオンラインストアへようこそ!

4-benzyl-3-(benzylsulfanyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Physicochemical Property Drug Design Library Screening

4-Benzyl-3-(benzylsulfanyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione (CAS 892363-04-1) is a synthetic, sulfur- and nitrogen-containing heterocyclic compound belonging to the 1,2,4-benzothiadiazine 1,1-dioxide (BTD) class. Its core is functionalized with a benzyl group at the N-4 position and a benzylsulfanyl group at the C-3 position.

Molecular Formula C21H18N2O2S2
Molecular Weight 394.51
CAS No. 892363-04-1
Cat. No. B2827859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-3-(benzylsulfanyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
CAS892363-04-1
Molecular FormulaC21H18N2O2S2
Molecular Weight394.51
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N=C2SCC4=CC=CC=C4
InChIInChI=1S/C21H18N2O2S2/c24-27(25)20-14-8-7-13-19(20)23(15-17-9-3-1-4-10-17)21(22-27)26-16-18-11-5-2-6-12-18/h1-14H,15-16H2
InChIKeySEGPKGXMFOHNFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzyl-3-(benzylsulfanyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione (CAS 892363-04-1): A Structurally Distinct Benzothiadiazine Dioxide for Specialized Research Procurement


4-Benzyl-3-(benzylsulfanyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione (CAS 892363-04-1) is a synthetic, sulfur- and nitrogen-containing heterocyclic compound belonging to the 1,2,4-benzothiadiazine 1,1-dioxide (BTD) class [1]. Its core is functionalized with a benzyl group at the N-4 position and a benzylsulfanyl group at the C-3 position . With a molecular weight of 394.5 g/mol and a computed XLogP3-AA of 4.5, it has distinct physicochemical properties that differentiate it from other BTD analogs [1]. The BTD scaffold is known for diverse biological activities, including modulation of AMPA receptors, KATP channels, and inhibition of human cytomegalovirus (HCMV), making specific derivatives valuable in medicinal chemistry and chemical biology research [2][3].

Why 4-Benzyl-3-(benzylsulfanyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione Cannot Be Replaced by Other Benzothiadiazine Dioxide Analogs in Procurement


Generic substitution within the benzothiadiazine dioxide (BTD) class is not possible because biological activity is exquisitely sensitive to the nature and position of substituents on the scaffold. A SAR study of 4-benzyl BTD analogs demonstrated that even subtle changes in the benzyl group's substitution pattern lead to dramatic differences in cytotoxicity profiles; for example, a 3-fluoro-4-methoxybenzyl analog exhibited a growth percentage of -32.82% against MDA-MB-468 breast cancer cells, while other analogs in the same series showed markedly different effects [1]. For the target compound, the unique combination of N-4 benzyl and C-3 benzylsulfanyl groups dictates its specific topological polar surface area (83.4 Ų) and lipophilicity (XLogP3-AA = 4.5), which are critical determinants of membrane permeability and target binding [2]. Therefore, analog selection must be based on precise structural matching rather than class-level assumptions.

Quantitative Differentiation of CAS 892363-04-1 Against Its Closest Structural Analogs: A Procurement-Focused Evidence Guide


Molecular Weight Differentiation: 394.5 g/mol vs. Closest Analog 408.5 g/mol

The target compound possesses a molecular weight of 394.5 g/mol, which is 14 g/mol lighter than its closest methyl-substituted analog, 4-benzyl-3-((2-methylphenyl)methylsulfanyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione (408.5 g/mol) [1]. This difference arises from the presence of an unsubstituted benzylsulfanyl group in the target versus a methyl-substituted benzylsulfanyl group in the comparator. The lower molecular weight may confer a favorable advantage in fragment-based drug discovery campaigns where lower molecular complexity is correlated with higher ligand efficiency [2].

Physicochemical Property Drug Design Library Screening

Lipophilicity Differentiation: XLogP3-AA of 4.5 Enables Distinct Pharmacokinetic Profile

The target compound has a computed XLogP3-AA of 4.5, which is higher than that of the clinically used benzothiadiazine dioxide drug diazoxide (XLogP3-AA ≈ 1.1) and the diuretic benzthiazide (XLogP3-AA ≈ 1.8) [1][2]. The elevated lipophilicity is a direct consequence of the dual benzyl and benzylsulfanyl substitution, which is absent in the comparator drugs. This property profile suggests enhanced membrane permeability and potential for blood-brain barrier penetration, which is critical for CNS-targeted applications [3].

ADME Lipophilicity Permeability

Topological Polar Surface Area (TPSA) of 83.4 Ų Confers Distinct Oral Bioavailability Potential

The target compound has a computed TPSA of 83.4 Ų, which is higher than that of benzthiazide (TPSA ≈ 118 Ų due to its sulfonamide group) but lower than diazoxide (TPSA ≈ 70 Ų) [1][2]. The TPSA of 83.4 Ų places this compound in a favorable range for oral absorption according to the Veber rules (TPSA < 140 Ų), while being distinct from both comparators [3].

Drug-likeness Oral Bioavailability TPSA

Structural Differentiation: Dual Benzyl/Benzylsulfanyl Substitution Pattern vs. 4-Benzyl-3-Oxo Analogs

Within the 4-benzyl BTD series, the target compound bears a C-3 benzylsulfanyl group, whereas the most active cytotoxic analogs reported by Chhabra and Shah (2023) predominantly feature a C-3 carbonyl (oxo) group, as exemplified by compound BTZ-19 (2-(2-chlorophenyl)-4-(3-fluoro-4-methoxybenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide) [1]. The C-3 benzylsulfanyl substituent introduces a thioether moiety that can participate in distinct intermolecular interactions (e.g., sulfur-π interactions) compared to the carbonyl group, potentially leading to a different target binding profile [2].

Structure-Activity Relationship Scaffold Diversity Medicinal Chemistry

Recommended Research and Procurement Scenarios for 4-Benzyl-3-(benzylsulfanyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione (CAS 892363-04-1)


Chemical Probe for Expanding Benzothiadiazine Dioxide SAR Beyond C-3 Carbonyl Derivatives

Researchers investigating structure-activity relationships of 4-benzyl benzothiadiazine dioxides can use this compound as a complementary probe to the C-3 carbonyl series characterized by Chhabra and Shah (2023). The C-3 benzylsulfanyl thioether moiety introduces distinct electronic and steric properties compared to the oxo group found in the most active cytotoxic BTD analogs [1]. This enables direct evaluation of how C-3 substituent variation impacts biological activity in parallel screening campaigns.

Fragment-Based Drug Discovery Library Component for CNS-Penetrant Candidate Screening

With a molecular weight of 394.5 g/mol, a TPSA of 83.4 Ų, and an XLogP3-AA of 4.5, this compound occupies a favorable physicochemical space for CNS drug discovery [1]. Its computed properties (0 H-bond donors, 4 H-bond acceptors, 5 rotatable bonds) satisfy key criteria for blood-brain barrier penetration [2]. Procurement for fragment-based or diversity-oriented screening libraries targeting CNS indications is supported by these differentiated computational ADME properties.

Reference Standard for Analytical Method Development and QC of Benzothiadiazine Dioxide Libraries

The distinct combination of N-4 benzyl and C-3 benzylsulfanyl groups, along with its well-defined InChIKey (SEGPKGXMFOHNFQ-UHFFFAOYSA-N) and SMILES notation, makes this compound suitable as a reference standard for LC-MS or HPLC method development [1]. Its retention time and mass spectral fragmentation pattern can serve as a benchmark for characterizing related BTD analogs in synthetic chemistry workflows.

Negative Control or Selectivity Panel Compound for AMPA Receptor Modulator Screening

Given that structurally related BTD dioxides are established AMPA receptor positive allosteric modulators [1], this compound—which features a unique C-3 benzylsulfanyl substituent not present in characterized AMPA PAMs—can be evaluated as a selectivity control. Its activity profile against AMPA receptors can be benchmarked against known modulators like IDRA21 and cyclothiazide to assess the impact of C-3 thioether substitution on receptor subtype selectivity [2].

Quote Request

Request a Quote for 4-benzyl-3-(benzylsulfanyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.